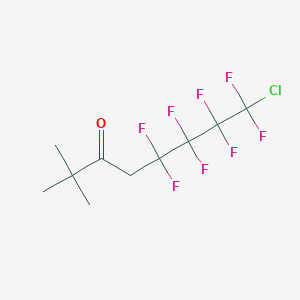
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- is a specialized organic compound characterized by its unique structure and properties. This compound is part of the ketone family, with a molecular formula of C10H11ClF8O . It is known for its high stability and resistance to various chemical reactions due to the presence of multiple fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- typically involves the introduction of fluorine atoms into the octanone structure. This can be achieved through various fluorination techniques, such as direct fluorination or the use of fluorinating agents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is designed to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the highly reactive nature of fluorine .
Chemical Reactions Analysis
Types of Reactions
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated ketones.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- involves its interaction with molecular targets through its ketone group and fluorinated structure. The presence of multiple fluorine atoms enhances its stability and reactivity, allowing it to participate in various chemical and biological processes. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Octanone: A simpler ketone without the fluorine and chlorine substitutions.
2-Octanone: Another isomer of octanone with the ketone group at a different position.
4-Octanone: Similar to 3-Octanone but with the ketone group at the fourth carbon.
Uniqueness
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- is unique due to its extensive fluorination and the presence of a chlorine atom. These substitutions significantly alter its chemical properties, making it more stable and reactive compared to its non-fluorinated counterparts. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
119091-29-1 |
|---|---|
Molecular Formula |
C10H11ClF8O |
Molecular Weight |
334.63 g/mol |
IUPAC Name |
8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyloctan-3-one |
InChI |
InChI=1S/C10H11ClF8O/c1-6(2,3)5(20)4-7(12,13)8(14,15)9(16,17)10(11,18)19/h4H2,1-3H3 |
InChI Key |
XZGFDJNVURIZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


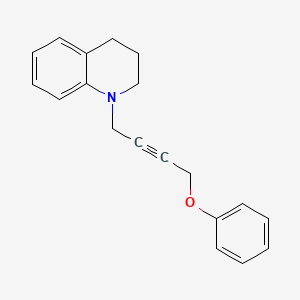

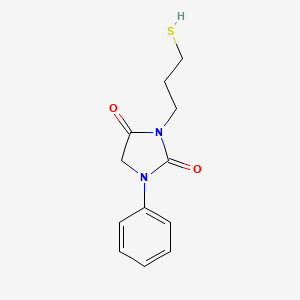
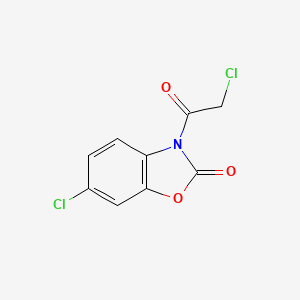
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
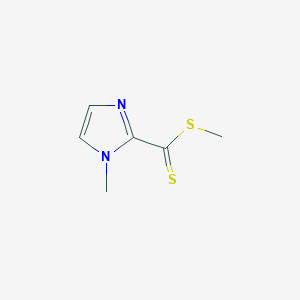

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
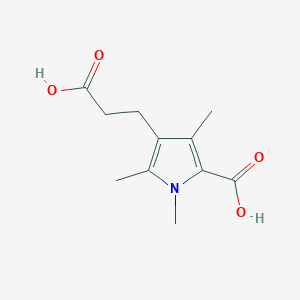
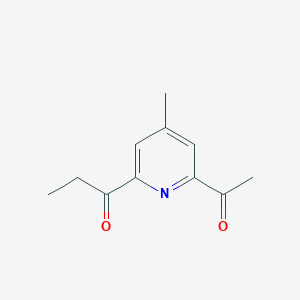
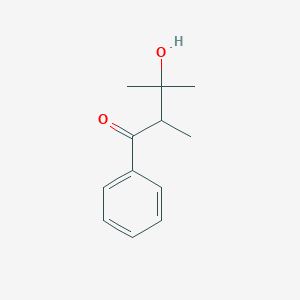
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
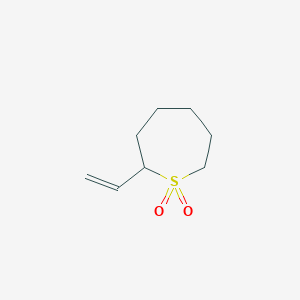
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
